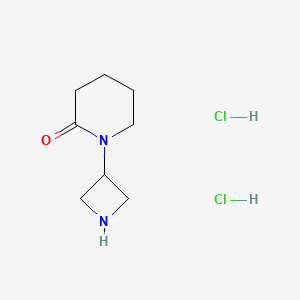
1-(Azetidin-3-yl)piperidin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 . It is a salt, as indicated by the term “dihydrochloride” in its name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry and cool place .Aplicaciones Científicas De Investigación
Advanced Building Blocks for Drug Discovery
Research by Feskov et al. (2019) highlights the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrate larger size and increased conformational flexibility compared to their parent heterocycles, suggesting their potential utility as building blocks in lead optimization programs in drug discovery (Feskov et al., 2019).
Stereoselective Synthesis and Ring Transformation
Van Brabandt et al. (2006) explored the reduction of 4-(haloalkyl)azetidin-2-ones to yield new 2-(haloalkyl)azetidines. These compounds served as precursors for stereospecifically defined azaheterocycles, such as pyrrolidines and piperidines, showcasing the versatility of azetidine derivatives in synthesizing complex cyclic structures (Van Brabandt et al., 2006).
Azetidines in Heterocyclic Chemistry
Singh et al. (2008) provided a comprehensive overview of azetidines, azetines, and azetes, noting their thermal stability and reactivity with electrophiles and nucleophiles. Azetidines facilitate the synthesis of various cyclic products, including piperidines and pyrrolidines, underscoring their significance in heterocyclic chemistry and synthesis of biologically active compounds (Singh et al., 2008).
Neurokinin-2 Receptor Antagonists
A study by Mackenzie et al. (2002) on the synthesis and pharmacological evaluation of neurokinin-2 (NK2) antagonists utilized azetidinyl compounds. This research demonstrates the application of azetidines in developing compounds with potential therapeutic effects, showcasing the role of azetidin-2-ones in medicinal chemistry (Mackenzie et al., 2002).
Piperidine Synthesis and Biological Evaluation
Balboni et al. (2000) explored nicotinic acetylcholine receptor ligands, focusing on azetidine, pyrrolidine, and piperidine analogues. The study illustrates the bioactivity potential of azetidinyl and piperidinyl compounds, contributing to the understanding of their roles in developing analgesic and therapeutic agents (Balboni et al., 2000).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)piperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPSQTQSPWGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


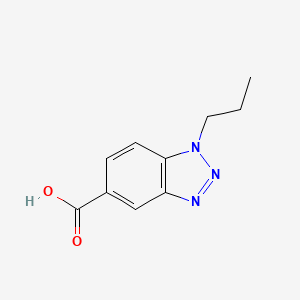
![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)

![2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2749806.png)

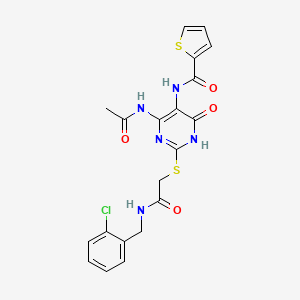
![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
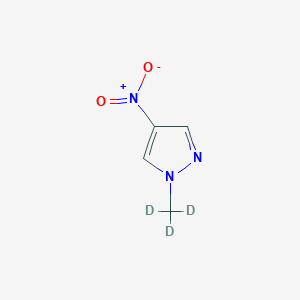

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)
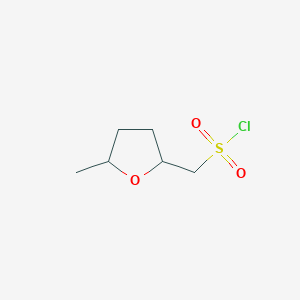
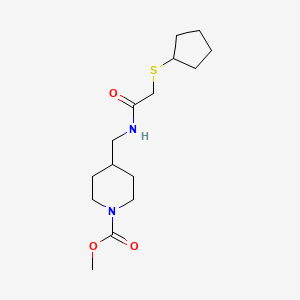
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)